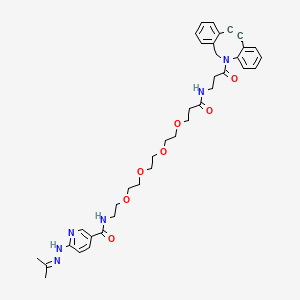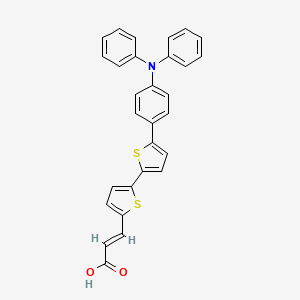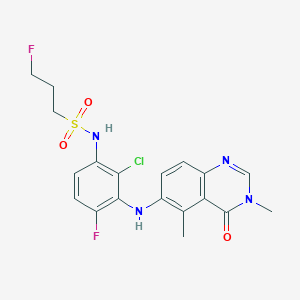
Chroman 1 dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chroman 1 dihydrochloride is a highly potent and selective inhibitor of Rho-associated protein kinase (ROCK), specifically ROCK2. It exhibits a significantly higher potency against ROCK2 compared to ROCK1, making it a valuable tool in scientific research. This compound also shows inhibitory activity against myotonic dystrophy kinase-related Cdc42-binding kinase (MRCK), further broadening its utility in various biological studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chroman 1 dihydrochloride typically involves the reaction of chroman derivatives with hydrochloric acid to form the dihydrochloride salt. The specific synthetic routes and reaction conditions are proprietary and often vary depending on the manufacturer. the general approach involves the use of organic solvents and controlled reaction environments to ensure high purity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the consistency and purity of the final product. The compound is typically produced in solid form and can be dissolved in dimethyl sulfoxide (DMSO) for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Chroman 1 dihydrochloride primarily undergoes inhibition reactions, where it binds to and inhibits the activity of specific kinases. It does not typically undergo oxidation, reduction, or substitution reactions under standard laboratory conditions .
Common Reagents and Conditions
The compound is often used in combination with other reagents such as DMSO for dissolution and various buffers to maintain the desired pH during experiments. The reaction conditions are usually mild, with controlled temperatures and pH levels to ensure the stability of the compound .
Major Products Formed
The primary product formed from the reactions involving this compound is the inhibited kinase, which can then be studied for various biological effects. No significant by-products are typically formed under standard experimental conditions .
Wissenschaftliche Forschungsanwendungen
Chroman 1 dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tool to study kinase inhibition and related biochemical pathways.
Biology: Employed in cell signaling studies to understand the role of ROCK2 and MRCK in various cellular processes.
Medicine: Investigated for its potential therapeutic effects in conditions such as cardiovascular diseases, cancer, and neurological disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting ROCK2 and MRCK .
Wirkmechanismus
Chroman 1 dihydrochloride exerts its effects by inhibiting the activity of ROCK2 and, to a lesser extent, ROCK1. It binds to the active site of these kinases, preventing the phosphorylation of downstream targets such as myosin light chain kinase (MLC2) in vascular smooth muscle cells. This inhibition leads to vasodilation and other cellular effects, making it a valuable tool in cardiovascular and cancer research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Y-27632: Another ROCK inhibitor with broader specificity for both ROCK1 and ROCK2.
Thiazovivin: A selective ROCK inhibitor used in stem cell research.
Belumosudil: An orally available ROCK2 inhibitor with potential therapeutic applications.
Uniqueness
Chroman 1 dihydrochloride is unique due to its high selectivity and potency against ROCK2, making it particularly useful for studies focused on this specific kinase. Its inhibitory activity against MRCK also adds to its versatility in research applications .
Eigenschaften
Molekularformel |
C24H30Cl2N4O4 |
|---|---|
Molekulargewicht |
509.4 g/mol |
IUPAC-Name |
(3S)-N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-6-methoxy-3,4-dihydro-2H-chromene-3-carboxamide;dihydrochloride |
InChI |
InChI=1S/C24H28N4O4.2ClH/c1-28(2)8-9-31-23-12-16(19-13-25-26-14-19)4-6-21(23)27-24(29)18-10-17-11-20(30-3)5-7-22(17)32-15-18;;/h4-7,11-14,18H,8-10,15H2,1-3H3,(H,25,26)(H,27,29);2*1H/t18-;;/m0../s1 |
InChI-Schlüssel |
BZROBPNUVVJVJQ-NTEVMMBTSA-N |
Isomerische SMILES |
CN(C)CCOC1=C(C=CC(=C1)C2=CNN=C2)NC(=O)[C@H]3CC4=C(C=CC(=C4)OC)OC3.Cl.Cl |
Kanonische SMILES |
CN(C)CCOC1=C(C=CC(=C1)C2=CNN=C2)NC(=O)C3CC4=C(C=CC(=C4)OC)OC3.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![16-fluoro-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B11930772.png)
![acetic acid;3-[1-(3-aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrate](/img/structure/B11930774.png)




![2-[3-[4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]-3-hydroxyazetidin-1-yl]pyridine-4-carboxylic acid](/img/structure/B11930809.png)




